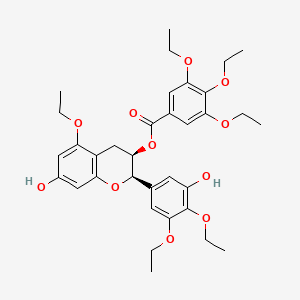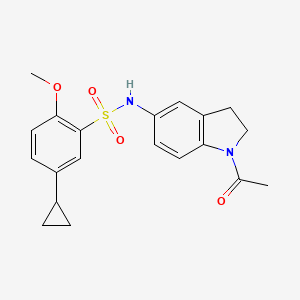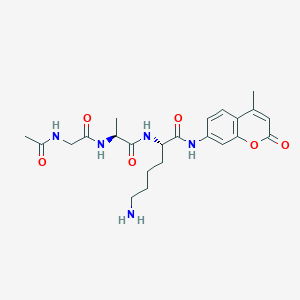
Ac-GAK-AMC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-GAK-AMC is a fluorescent substrate used to measure protease activity. The compound consists of a peptide sequence (Ac-Gly-Ala-Lys) conjugated to a fluorescent group, 7-amino-4-methylcoumarin (AMC). In the presence of protease, this compound is hydrolyzed to release the fluorescent AMC, which can be detected and measured .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ac-GAK-AMC is synthesized through solid-phase peptide synthesis (SPPS). The process involves sequential addition of protected amino acids to a resin-bound peptide chain. The peptide sequence Ac-Gly-Ala-Lys is assembled, and the AMC group is attached to the lysine residue. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity. The product is typically stored as a dry powder at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Ac-GAK-AMC primarily undergoes hydrolysis in the presence of proteases. This reaction cleaves the peptide bond between the lysine residue and the AMC group, releasing the fluorescent AMC .
Common Reagents and Conditions
The hydrolysis reaction requires the presence of specific proteases, such as histone deacetylases (HDACs). The reaction is typically carried out in buffered aqueous solutions at physiological pH and temperature .
Major Products Formed
The major product formed from the hydrolysis of this compound is the fluorescent compound 7-amino-4-methylcoumarin (AMC) .
Scientific Research Applications
Ac-GAK-AMC is widely used in scientific research to measure protease activity. Its applications include:
Chemistry: Used as a substrate in enzymatic assays to study protease kinetics and inhibition
Biology: Employed in cell-based assays to monitor protease activity in various biological processes
Medicine: Utilized in drug discovery to screen for potential protease inhibitors
Industry: Applied in quality control processes to ensure the activity of protease-containing products
Mechanism of Action
Ac-GAK-AMC exerts its effects through hydrolysis by proteases. The protease cleaves the peptide bond between the lysine residue and the AMC group, releasing the fluorescent AMC. The fluorescence intensity is proportional to the protease activity, allowing for quantitative measurement .
Comparison with Similar Compounds
Similar Compounds
Ac-RGK-AMC: Another fluorescent substrate with a similar peptide sequence but different amino acid composition
Boc-Lys(Ac)-AMC: A substrate used to measure histone deacetylase activity.
Uniqueness
Ac-GAK-AMC is unique due to its specific peptide sequence and its application in measuring a wide range of protease activities. Its high sensitivity and specificity make it a valuable tool in various research fields .
Properties
Molecular Formula |
C23H31N5O6 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide |
InChI |
InChI=1S/C23H31N5O6/c1-13-10-21(31)34-19-11-16(7-8-17(13)19)27-23(33)18(6-4-5-9-24)28-22(32)14(2)26-20(30)12-25-15(3)29/h7-8,10-11,14,18H,4-6,9,12,24H2,1-3H3,(H,25,29)(H,26,30)(H,27,33)(H,28,32)/t14-,18-/m0/s1 |
InChI Key |
YMVGVQDYIOBRJU-KSSFIOAISA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


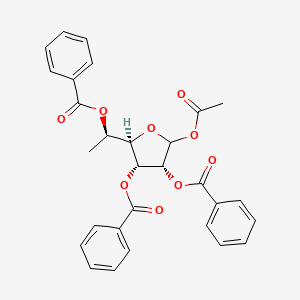
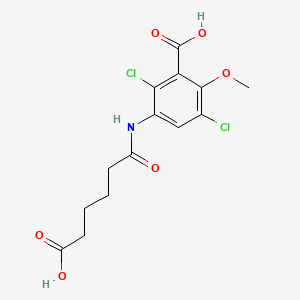

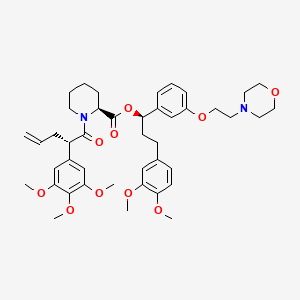
![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B12388702.png)
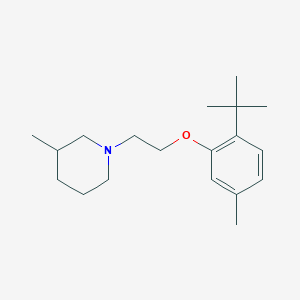
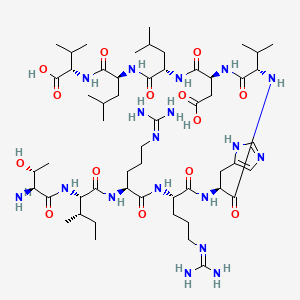
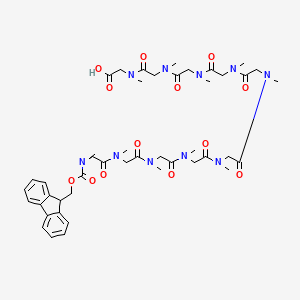
![1-[4-[4-(4-fluorophenyl)-2-[4-[5-(4-fluorophenyl)-4-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazol-2-yl]phenyl]-1H-imidazol-5-yl]phenyl]-4-methylpiperazine](/img/structure/B12388723.png)

![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12388739.png)
